6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide
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Overview
Description
6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of methoxy groups attached to both the pyridine and pyrimidine rings, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki-Miyaura reaction conditions to achieve high yields and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The methoxy groups and pyrimidine ring can interact with biological receptors or enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3-pyridinylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxamide group.
4-Methoxypyridine: Contains a methoxy group on the pyridine ring but lacks the pyrimidine moiety.
N-Hydroxy-2-(((2-(6-methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)(methyl)amino)pyrimidine-5-carboxamide: A more complex derivative with additional functional groups.
Uniqueness
6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide is unique due to its specific combination of methoxy groups and pyrimidine ring, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-19-11-4-3-9(6-14-11)7-15-13(18)10-5-12(20-2)17-8-16-10/h3-6,8H,7H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVDVIREWPOEIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNC(=O)C2=CC(=NC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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